Cas no 1525558-55-7 (3-(2-methylquinolin-6-yl)propanal)

3-(2-methylquinolin-6-yl)propanal 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylquinolin-6-yl)propanal
- 6-Quinolinepropanal, 2-methyl-
- EN300-1850454
- 1525558-55-7
- AKOS019796281
-
- インチ: 1S/C13H13NO/c1-10-4-6-12-9-11(3-2-8-15)5-7-13(12)14-10/h4-9H,2-3H2,1H3
- InChIKey: VHYPGWMWZXWHQL-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(CCC=O)=CC=2)C=CC=1C
計算された属性
- せいみつぶんしりょう: 199.099714038g/mol
- どういたいしつりょう: 199.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 30Ų
じっけんとくせい
- 密度みつど: 1.108±0.06 g/cm3(Predicted)
- ふってん: 333.6±27.0 °C(Predicted)
- 酸性度係数(pKa): 5.90±0.43(Predicted)
3-(2-methylquinolin-6-yl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1850454-0.05g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1850454-2.5g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1850454-1g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1850454-5.0g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 5g |
$2858.0 | 2023-06-04 | ||
Enamine | EN300-1850454-10.0g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 10g |
$4236.0 | 2023-06-04 | ||
Enamine | EN300-1850454-0.25g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1850454-0.5g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1850454-5g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1850454-0.1g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1850454-10g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 10g |
$3622.0 | 2023-09-19 |
3-(2-methylquinolin-6-yl)propanal 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
3-(2-methylquinolin-6-yl)propanalに関する追加情報
Comprehensive Overview of 3-(2-methylquinolin-6-yl)propanal (CAS No. 1525558-55-7): Properties, Applications, and Industry Insights
3-(2-methylquinolin-6-yl)propanal (CAS No. 1525558-55-7) is a specialized organic compound gaining attention in pharmaceutical and material science research. This quinoline derivative features a unique molecular structure combining a 2-methylquinoline core with a propanal side chain, enabling versatile reactivity. As researchers explore novel heterocyclic building blocks, this compound has emerged as a valuable intermediate for developing bioactive molecules and functional materials.
The growing interest in 3-(2-methylquinolin-6-yl)propanal aligns with current trends in drug discovery and medicinal chemistry. Pharmaceutical companies are increasingly investigating quinoline-based compounds due to their potential applications in targeting various biological pathways. Recent studies suggest derivatives of this compound may interact with specific enzyme inhibitors, making it relevant to precision medicine approaches. Its molecular weight of 213.27 g/mol and balanced lipophilicity contribute to favorable drug-like properties.
From a synthetic chemistry perspective, CAS 1525558-55-7 offers multiple advantages. The aldehyde functional group provides an excellent handle for further derivatization through nucleophilic addition or reductive amination reactions. Researchers have successfully employed this compound in multicomponent reactions to create diverse molecular scaffolds. Its stability under various reaction conditions makes it particularly valuable for high-throughput screening applications in drug development pipelines.
The material science community has also shown interest in 3-(2-methylquinolin-6-yl)propanal for developing advanced functional materials. Its conjugated aromatic system combined with the reactive aldehyde moiety allows for incorporation into π-conjugated polymers and coordination complexes. These applications align with current demands for organic electronics and sensor technologies, where researchers seek compounds with tunable electronic properties and structural versatility.
Analytical characterization of 1525558-55-7 typically involves HPLC purification, mass spectrometry, and NMR spectroscopy. The compound exhibits characteristic UV-Vis absorption patterns between 250-350 nm, which is valuable for quality control in manufacturing processes. Recent advancements in analytical techniques have enabled more precise determination of its stereochemical properties and impurity profiles, meeting stringent regulatory standards for research applications.
In the context of green chemistry initiatives, synthetic routes to 3-(2-methylquinolin-6-yl)propanal have evolved to incorporate catalytic methods and atom-efficient processes. Modern protocols emphasize reduced organic solvent consumption and improved yield optimization, addressing industry concerns about sustainable manufacturing. These developments make the compound more accessible for academic research and industrial applications while minimizing environmental impact.
The commercial availability of CAS 1525558-55-7 has expanded significantly, with suppliers offering various packaging options from milligram to kilogram quantities. Proper storage conditions (typically 2-8°C under inert atmosphere) ensure long-term stability. Pricing trends reflect growing demand, particularly from contract research organizations and pharmaceutical innovators engaged in small molecule discovery programs.
Future research directions for 3-(2-methylquinolin-6-yl)propanal may explore its potential in bioconjugation chemistry and prodrug development. The compound's structural features suggest possible applications in designing targeted drug delivery systems or diagnostic probes. As computational methods like AI-assisted drug design become more prevalent, this chemical building block may see increased utilization in virtual screening libraries and de novo molecular design platforms.
For researchers working with 1525558-55-7, understanding its structure-activity relationships remains crucial. Recent patent literature reveals innovative applications in modulating specific biological targets, particularly in kinase inhibition and receptor modulation. These findings underscore the compound's relevance to contemporary pharmacological research and its potential to contribute to next-generation therapeutic agents addressing unmet medical needs.
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